2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide -

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

Catalog Number: EVT-5465780
CAS Number:
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[2-(1'-piperidinyl)ethyl]benzamide and its derivatives belong to the benzamide class of compounds, a broad group characterized by a benzene ring attached to an amide functional group. [, , , , , , , , , , , , , , , , , ] They are of significant interest in scientific research due to their diverse biological activities, including potential roles in the diagnosis and treatment of various diseases. [, , , , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of N-[2-(1-piperidinyl)ethyl]benzamides often involves the reaction of a substituted benzoic acid with 2-(1-piperidinyl)ethylamine, using coupling agents like carbodiimides. [, , , , , , , , , , , , , , ] Specific reaction conditions and reagents vary depending on the desired substituents on the benzene ring and the piperidine moiety.

Molecular Structure Analysis

N-[2-(1-piperidinyl)ethyl]benzamides consist of a benzene ring directly linked to an amide group. The amide nitrogen is further connected to a two-carbon chain that terminates with a piperidine ring. [, , , , , , , , , , , , , , , , , ] Substituents on the benzene ring and piperidine ring can significantly impact the molecule's overall structure and subsequent interactions with biological targets.

Mechanism of Action

The mechanism of action for N-[2-(1-piperidinyl)ethyl]benzamides is often linked to their interaction with specific receptors, such as sigma receptors and cannabinoid receptors. [, , , ] These interactions can lead to various downstream effects, including modulation of intracellular signaling pathways and changes in cellular function.

Physical and Chemical Properties Analysis

Physical and chemical properties of N-[2-(1-piperidinyl)ethyl]benzamides are influenced by the nature and position of substituents. These properties, including solubility, lipophilicity, and melting point, play a critical role in their pharmacological activity and pharmacokinetic profile. [, , , , , , , , , , , , ]

Applications
  • Diagnostic imaging: Radiolabeled benzamides, like N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide ([125I]PIMBA), have been investigated for their potential in imaging prostate tumors. [] These compounds exhibit high uptake and retention in tumor cells, facilitating non-invasive detection.
  • Potential therapeutics: Certain N-[2-(1-piperidinyl)ethyl]benzamides have demonstrated in vitro antiproliferative activity against cancer cell lines. [] Further investigations are necessary to explore their therapeutic potential in vivo.
  • Pharmacological tools: N-[2-(1-piperidinyl)ethyl]benzamides serve as valuable tools for studying sigma receptors and cannabinoid receptors. [, , , ] Their varying affinities and selectivities for these receptors aid in understanding the roles of these receptors in various physiological and pathological processes.
Future Directions
  • Optimization of existing derivatives: Further research is needed to optimize existing N-[2-(1-piperidinyl)ethyl]benzamide derivatives for improved selectivity, potency, and pharmacokinetic properties. [, , , , , , , , , , , , ] This includes exploring new substituents and modifications to the core structure.
  • In vivo studies: Translating the promising in vitro findings to in vivo models is crucial to confirm the therapeutic potential of these compounds and assess their safety and efficacy for clinical applications. [, , , ]

N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA)

    Compound Description: N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, often abbreviated as P-I-MBA, is a radioiodinated benzamide derivative. It exhibits a preferential binding to sigma receptors, which are overexpressed on breast cancer cells. [] This characteristic makes P-I-MBA a potential candidate for visualizing primary breast tumors in humans in vivo through sigma receptor scintigraphy. []

N-[1-(aminocarbonyl)-2-(1-piperidinyl)ethyl]benzamides

    Compound Description: This entry refers to a class of novel benzamide derivatives synthesized from β-piperidinoalanine. [] The specific compounds within this class are not individually named in the provided abstract.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound, with a complex chemical structure including a pteridine ring system and a benzamide moiety, is the subject of patent applications focusing on its hydrates and polymorphs. [, ] The applications highlight its use as a medicament, potentially in the context of autoimmune diseases. [, ]

2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol (FTY720) and Sphingosine

    Compound Description: 2-Amino-2-(2-[4-octylphenyl]ethyl)-1,3-propanediol, commonly known as FTY720, is an immunosuppressant drug that acts as a sphingosine analog. [] It is known to interact with sphingosine-1-phosphate (S1P) receptors, playing a role in preventing renal graft rejections and suppressing various autoimmune disorders. [] Interestingly, both FTY720 and sphingosine have been shown to interact with the CB1 cannabinoid receptor. []

    Relevance: Neither FTY720 nor sphingosine are structurally similar to 2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide. They are included here because research suggests that sphingosine, like the target compound's related compound N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide, may act as a CB1 receptor antagonist. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

    Compound Description: This compound, abbreviated as VNI, inhibits protozoan sterol 14α-demethylase (CYP51) and is effective in curing Chagas disease. [] It serves as a starting point for structure-based design of novel antifungal agents. []

3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione Derivatives

    Compound Description: This compound serves as a base structure for a series of derivatives explored for their hypotensive activity. [] Substitutions at the 1-position with groups like 2-(1-pyrrolidinyl)ethyl, 2-(1-piperidinyl)ethyl, 3-(dimethylamino)propyl, and 3-(N-benzyl-N-methylamino)propyl yielded compounds with significant hypotensive effects. []

(R)4-Bromo-N-[1-(2,4-difluorophenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide (JNJ-26070109)

    Compound Description: JNJ-26070109 is a potent and selective antagonist of cholecystokinin 2 (CCK2) receptors. [, ] It exhibits high oral bioavailability and has shown efficacy in inhibiting gastric acid secretion and preventing acid rebound in animal models. [, ]

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

    Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist. [] It has demonstrated efficacy in delaying parturition in pregnant rats and is a potential candidate for the treatment of preterm labor. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 is a highly potent, selective, and orally active antagonist of the CB1 cannabinoid receptor. [, ] It has demonstrated efficacy in various animal models, including reducing ethanol and sucrose consumption, and food intake. [, ]

(S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

    Compound Description: This benzamide derivative exhibits high potency in both in vitro and in vivo models as an antidopaminergic agent. [] It shows a preferential inhibition of hyperactivity, suggesting a potential for lower extrapyramidal side effects compared to other antipsychotics. []

18F-Labeled Pyrazolo[1,5-a]pyrimidine Derivatives

    Compound Description: This refers to a group of 18F-labeled compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold. [] Several analogs within this group, such as [18F]1, [18F]2, [18F]3, [18F]4, and [18F]5, were synthesized and evaluated for their potential as tumor imaging agents using positron emission tomography (PET). [] Their biodistribution and tumor uptake characteristics were investigated. []

2,4-Dichloro-N-(ethyl(2-hydroxyethyl)carbamothioyl)benzamide

    Compound Description: This compound is described in a crystal structure analysis paper. [] The paper focuses on elucidating the molecular structure of this specific benzamide derivative using X-ray crystallography. []

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

    Compound Description: 3-Nitro-N-(4-phenoxyphenyl)benzamide, known as ICA-105574, acts as a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. [] Its primary mechanism of action involves removing hERG channel inactivation. [] This compound shows potential as a tool for studying hERG channel function and its impact on cardiac activity. []

2,4-Dimethyl-benzo[f][1,3,5]triazepine Derivatives

    Compound Description: This refers to a series of compounds synthesized from 2,4-dimethyl benzo[d][1,3,6]oxadiazepine. [] These derivatives incorporate various heterocyclic moieties, including thienopyrimidine, oxadiazole, and thiophene, and were evaluated for their anticancer activity. [] Some of these compounds showed promising cytotoxic properties. []

4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]-N-phenyl-benzamide and Related Compounds

    Compound Description: 4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]-N-phenyl-benzamide and several structurally related compounds are specifically excluded from the scope of a patent related to GLYT-1 inhibitors. [] The patent focuses on novel benzamide derivatives for treating neurological and psychiatric disorders. []

N-(2.6-dimethylphenylcarbamoylmethyl)triethylammonium bromide (QX-314), Mecamylamine, and Tetracaine

    Compound Description: These compounds are noncompetitive antagonists of the α7 nicotinic acetylcholine receptor (α7 nAChR). [] They exhibit distinct mechanisms of inhibition, with QX-314 acting as an open channel blocker, while mecamylamine and tetracaine also induce subconductance states. [] Tetracaine, along with the slowly reversible antagonist tkP3BzPB (1,2,4,5-tetra-{5-[1-(3-benzyl)pyridinium]pent-1-yl}benzene tetrabromide), exhibited cytoprotective effects against the cytotoxic effects of α7 agonists. []

Ketanserin

    Compound Description: Ketanserin (+)-3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2,4(1H,3H)-quinazolinedione is a serotonin S2-receptor antagonist used in the treatment of hypertension. [] Its absorption, metabolism, and excretion were studied in humans, revealing ketone reduction and oxidative N-dealkylation as the primary metabolic pathways. []

N-Tetrahydrofurfuryl-3-fluoro-benzamide

    Compound Description: N-Tetrahydrofurfuryl-3-fluoro-benzamide was identified as a potential characteristic fragrance ingredient in Guizhou flat green tea. []

Properties

Product Name

2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide

IUPAC Name

2,4-diethoxy-N-(2-piperidin-1-ylethyl)benzamide

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H28N2O3/c1-3-22-15-8-9-16(17(14-15)23-4-2)18(21)19-10-13-20-11-6-5-7-12-20/h8-9,14H,3-7,10-13H2,1-2H3,(H,19,21)

InChI Key

UWOZBRLATZMKRX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C(=O)NCCN2CCCCC2)OCC

Solubility

>48.1 [ug/mL]

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCCN2CCCCC2)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.